Direct Cytotoxicity Potency Comparison: Artoindonesianin A vs. Artoindonesianin B Against P-388 Cells
In the original isolation study, artoindonesianin A and its co-isolated congener artoindonesianin B were tested simultaneously against murine leukemia P-388 cells. Artoindonesianin A exhibited an IC50 of 21.0 µg/mL, whereas artoindonesianin B showed an IC50 of 3.9 µg/mL, representing a 5.4-fold potency difference under identical experimental conditions [1]. The study explicitly notes that both compounds are cytotoxic, but artoindonesianin A's activity is moderate compared to the more potent hydroperoxide analog [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 21.0 µg/mL |
| Comparator Or Baseline | Artoindonesianin B: IC50 = 3.9 µg/mL |
| Quantified Difference | Artoindonesianin B is 5.4-fold more potent than artoindonesianin A |
| Conditions | Murine leukemia P-388 cell line; assay protocol as per established methods (Hakim et al., 1999) |
Why This Matters
This quantitative potency difference defines artoindonesianin A as a structurally distinct but less potent analog, making it valuable for SAR studies where a scaffold with attenuated cytotoxicity but unique chemical topology is required to decouple potency from structural features.
- [1] Hakim EH, Fahriyati A, Kau MS, Achmad SA, Makmur L, Ghisalberti EL, Nomura T. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden. J Nat Prod. 1999 Apr;62(4):613-5. doi:10.1021/np980279l. PMID:10217722. View Source
